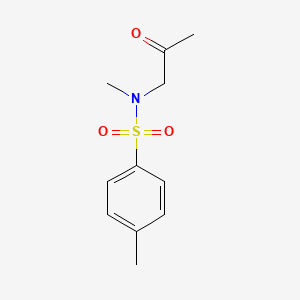![molecular formula C11H11NO6S B5403371 3-(4-{[(carboxymethyl)amino]sulfonyl}phenyl)acrylic acid](/img/structure/B5403371.png)
3-(4-{[(carboxymethyl)amino]sulfonyl}phenyl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-{[(carboxymethyl)amino]sulfonyl}phenyl)acrylic acid, also known as CMS-14, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a derivative of sulfonamide and acrylic acid and has been studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-(4-{[(carboxymethyl)amino]sulfonyl}phenyl)acrylic acid is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the biosynthesis of important cellular components. This leads to the disruption of cellular processes and ultimately, cell death.
Biochemical and Physiological Effects
3-(4-{[(carboxymethyl)amino]sulfonyl}phenyl)acrylic acid has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of DNA, RNA, and proteins. It has also been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(4-{[(carboxymethyl)amino]sulfonyl}phenyl)acrylic acid in lab experiments is its potency. It has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using 3-(4-{[(carboxymethyl)amino]sulfonyl}phenyl)acrylic acid is its potential toxicity. Further studies are needed to determine the safety and efficacy of 3-(4-{[(carboxymethyl)amino]sulfonyl}phenyl)acrylic acid in humans.
Direcciones Futuras
There are several future directions for research on 3-(4-{[(carboxymethyl)amino]sulfonyl}phenyl)acrylic acid. One area of research is the development of more potent derivatives of 3-(4-{[(carboxymethyl)amino]sulfonyl}phenyl)acrylic acid. Another area of research is the investigation of the potential applications of 3-(4-{[(carboxymethyl)amino]sulfonyl}phenyl)acrylic acid in other areas such as neurodegenerative diseases and infectious diseases. Additionally, further studies are needed to determine the safety and efficacy of 3-(4-{[(carboxymethyl)amino]sulfonyl}phenyl)acrylic acid in humans.
Métodos De Síntesis
3-(4-{[(carboxymethyl)amino]sulfonyl}phenyl)acrylic acid can be synthesized by the reaction of 4-(chloromethyl)benzenesulfonamide with acrylic acid in the presence of a base. The reaction yields 3-(4-{[(carboxymethyl)amino]sulfonyl}phenyl)acrylic acid as a white crystalline solid with a yield of approximately 70%.
Aplicaciones Científicas De Investigación
3-(4-{[(carboxymethyl)amino]sulfonyl}phenyl)acrylic acid has been studied extensively for its potential applications in various areas of scientific research. One of the primary areas of research has been in the field of cancer treatment. 3-(4-{[(carboxymethyl)amino]sulfonyl}phenyl)acrylic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of chemotherapy drugs.
Another area of research has been in the field of inflammation. 3-(4-{[(carboxymethyl)amino]sulfonyl}phenyl)acrylic acid has been shown to reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis and colitis.
Propiedades
IUPAC Name |
(E)-3-[4-(carboxymethylsulfamoyl)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO6S/c13-10(14)6-3-8-1-4-9(5-2-8)19(17,18)12-7-11(15)16/h1-6,12H,7H2,(H,13,14)(H,15,16)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNDEDYALRYUJN-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)S(=O)(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)S(=O)(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(N-(Carboxymethyl)sulfamoyl)phenyl)acrylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[(3,5-dimethylisoxazol-4-yl)amino]carbonyl}-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5403291.png)
![1'-(5-fluoropyrimidin-2-yl)-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5403293.png)
![6-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5403303.png)
![N-bicyclo[2.2.1]hept-2-yl-2-chloro-4-methylbenzamide](/img/structure/B5403316.png)
![4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide](/img/structure/B5403331.png)
![3-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5403334.png)
![(3R)-1-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)pyrrolidin-3-ol](/img/structure/B5403335.png)
![N-(2-fluorophenyl)-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5403343.png)
![1-(2,4-difluorophenyl)-5-(2-thienyl)-3-[2-(2-thienyl)vinyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5403352.png)
![N-[1-(1-beta-alanyl-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide hydrochloride](/img/structure/B5403355.png)
![6-methyl-2-[rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]nicotinonitrile dihydrochloride](/img/structure/B5403357.png)
![2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5403362.png)
![1-methyl-4-[(3,5,7-trimethyl-1-adamantyl)carbonyl]piperazine hydrochloride](/img/structure/B5403377.png)
